2-Chloro-1-(3,5-dimethylphenyl)ethanone
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Overview
Description
2-Chloro-1-(3,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO It is a chlorinated derivative of acetophenone, characterized by the presence of a chlorine atom and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(3,5-dimethylphenyl)ethanone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dimethylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-dimethylphenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(3,5-dimethylphenyl)ethanol.
Oxidation: Formation of 3,5-dimethylbenzoic acid.
Scientific Research Applications
2-Chloro-1-(3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-dimethylphenyl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,5-dimethylphenyl)ethanone
- 2-Chloro-1-(4-methylphenyl)ethanone
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
Uniqueness
2-Chloro-1-(3,5-dimethylphenyl)ethanone is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(3,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFJBRASCARSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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